molecular formula C23H24N6O B3744626 1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

Cat. No.: B3744626
M. Wt: 400.5 g/mol
InChI Key: GWGXKLPOBVUBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is part of a class of heterocyclic compounds known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of 1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the benzyl and methoxyphenyl groups through substitution reactions under controlled conditions .

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents include acids, bases, and specific catalysts that facilitate these reactions. Major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-30-20-9-7-19(8-10-20)29-23-21(15-26-29)22(24-17-25-23)28-13-11-27(12-14-28)16-18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXKLPOBVUBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
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1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
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1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
Reactant of Route 4
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1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
Reactant of Route 5
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1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
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1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

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